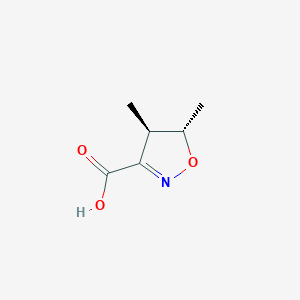

(4R,5S)-4,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

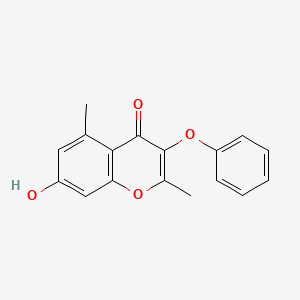

“(4R,5S)-4,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid” is a chemical compound with the molecular formula C6H9NO3 . It’s a valuable building block for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of this compound includes a five-membered ring structure, which is characteristic of oxazoles . The molecular weight is 143.141 Da .Wissenschaftliche Forschungsanwendungen

Synthesis of Aromatic Carboxyl Functionalized Polymers

The synthesis of aromatic carboxyl functionalized polymers utilizing (4R,5S)-4,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid derivatives has been explored. The study described the synthesis of ω-oxazolyl polystyrene through the reaction of poly(styryl)lithium with stoichiometric amounts of a derivative of the targeted oxazole in toluene/tetrahydrofuran. This process, followed by deblocking of the oxazoline protecting group and saponification, quantitatively yields the corresponding aromatic carboxyl chain-end functionalized polystyrene. The functionalization agent and polymers were characterized using various spectroscopic and analytical techniques, highlighting the compound's utility in creating functionalized polymers for potential applications in materials science (Summers & Quirk, 1996).

Photooxygenation of Oxazoles

Another application involves the use of oxazoles as precursors for activated carboxylates in the synthesis of macrolides, including recifeiolide and curvularin. This method leverages the reactivity of oxazoles under photooxygenation to form triamides, which undergo nucleophilic attack to yield the desired products. The research demonstrates the versatility of oxazoles in organic synthesis, especially in constructing complex molecular architectures (Wasserman, Gambale, & Pulwer, 1981).

Synthesis of Derivatives for Medicinal Chemistry

Research has also focused on the synthesis of derivatives of oxazole-4-carboxylic acid for applications in medicinal chemistry. The synthesis of methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their functional derivatives has been reported. These compounds serve as intermediates for further chemical transformations, potentially leading to the development of new therapeutic agents (Prokopenko et al., 2010).

Atom Transfer Radical Polymerization

The use of 4,5-dihydro-4,4-dimethyl-2-[4-(1-phenylethenyl)phenyl]oxazole in atom transfer radical polymerization (ATRP) reactions to synthesize oxazolyl functionalized polymers has been explored. This approach has enabled the generation of well-defined α-oxazolyl functionalized polystyrene, demonstrating the compound's utility in advanced polymerization techniques for creating functional materials with specific properties (Summers, Maseko, & Summers, 2013).

Eigenschaften

IUPAC Name |

(4R,5S)-4,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-3-4(2)10-7-5(3)6(8)9/h3-4H,1-2H3,(H,8,9)/t3-,4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZHWALLWQJEGM-IMJSIDKUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(ON=C1C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](ON=C1C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethanamine](/img/structure/B2630431.png)

![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2630433.png)

![2,4-dichloro-N-[2-[3-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2630435.png)

![(E)-2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2630436.png)

![5-ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one](/img/structure/B2630437.png)

![3,4,5-triethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2630447.png)

![2-[(1-Adamantylmethyl)amino]ethanol hydrochloride](/img/structure/B2630450.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-methylpyrazin-2-yl)methanone](/img/structure/B2630453.png)